molecular formula C14H15BrClNO6 B013511 X-Gal CAS No. 7240-90-6

X-Gal

Cat. No.: B013511
CAS No.: 7240-90-6
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-AEOCFKNESA-N
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Mechanism of Action

Target of Action

X-Gal’s primary target is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides . In molecular biology, it is often used to test for the presence of this enzyme .

Mode of Action

This compound is an analog of lactose and can be hydrolyzed by the β-galactosidase enzyme . When cleaved by β-galactosidase, this compound yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product which is insoluble . This compound itself is colorless, so the presence of the blue-colored product may therefore be used as a test for the presence of active β-galactosidase .

Biochemical Pathways

The hydrolysis of this compound by β-galactosidase is a key step in the Lac operon pathway, a classic model of gene regulation . The blue product formed by the hydrolysis of this compound is often used as a reporter to visually indicate the activity of the Lac operon .

Pharmacokinetics

Once inside the cell, it can be cleaved by intracellular β-galactosidase .

Result of Action

The cleavage of this compound by β-galactosidase results in the formation of an intensely blue product . This color change provides a visual indication of the presence and activity of β-galactosidase, allowing researchers to identify cells that express this enzyme . This is particularly useful in techniques such as blue/white screening in bacterial cloning .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl beta-galactoside serves as a substrate for the enzyme beta-galactosidase. In biochemical reactions, beta-galactosidase cleaves the glycosidic bond in 5-Bromo-4-chloro-3-indolyl beta-galactoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole. This intermediate compound then dimerizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo . This reaction is utilized in various assays to detect the presence and activity of beta-galactosidase, making 5-Bromo-4-chloro-3-indolyl beta-galactoside a crucial component in molecular biology and biochemistry.

Cellular Effects

5-Bromo-4-chloro-3-indolyl beta-galactoside influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing the lacZ gene, which encodes beta-galactosidase, the presence of 5-Bromo-4-chloro-3-indolyl beta-galactoside leads to the production of a blue color, indicating enzyme activity . This chromogenic reaction is used to monitor gene expression and cellular metabolism. Additionally, the blue product formed can be used to visualize and quantify the extent of gene expression in various cell types.

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to form the blue indigo dye . This reaction is highly specific to beta-galactosidase, making 5-Bromo-4-chloro-3-indolyl beta-galactoside an ideal substrate for detecting this enzyme’s activity. The blue color produced serves as a visual marker for the presence of beta-galactosidase, allowing researchers to study gene expression and enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl beta-galactoside can change over time. The stability of the compound is influenced by factors such as temperature, light, and pH. It is known to be sensitive to moisture and light, requiring storage under inert gas and protection from light to maintain its stability . Over time, degradation of 5-Bromo-4-chloro-3-indolyl beta-galactoside can affect its efficacy in assays, leading to reduced sensitivity and accuracy in detecting beta-galactosidase activity.

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-4-chloro-3-indolyl beta-galactoside vary with dosage. At lower doses, the compound effectively serves as a substrate for beta-galactosidase, producing the characteristic blue color. At higher doses, potential toxic or adverse effects may be observed . It is crucial to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models used in the studies.

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl beta-galactoside is involved in metabolic pathways related to galactose metabolism. The compound is hydrolyzed by beta-galactosidase, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole . The galactose produced can enter glycolysis or other metabolic pathways, while the indole derivative undergoes further chemical transformations to form the blue indigo dye. This metabolic process is essential for the chromogenic detection of beta-galactosidase activity in various biological samples.

Transport and Distribution

Within cells and tissues, 5-Bromo-4-chloro-3-indolyl beta-galactoside is transported and distributed based on its chemical properties. The compound is cell-permeant, allowing it to diffuse across cell membranes and reach intracellular beta-galactosidase . Once inside the cell, it interacts with the enzyme, leading to the production of the blue dye. The distribution of 5-Bromo-4-chloro-3-indolyl beta-galactoside within tissues depends on factors such as tissue permeability, enzyme expression levels, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl beta-galactoside is primarily determined by the localization of beta-galactosidase. In cells expressing the lacZ gene, beta-galactosidase is typically localized in the cytoplasm . Consequently, 5-Bromo-4-chloro-3-indolyl beta-galactoside is also found in the cytoplasm, where it undergoes hydrolysis by the enzyme. The resulting blue dye accumulates in the cytoplasm, providing a visual marker for beta-galactosidase activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-galactopyranoside. This reaction typically requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-4-chloro-3-indolyl beta-galactoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl beta-galactoside primarily undergoes hydrolysis when exposed to beta-galactosidase. This hydrolysis reaction cleaves the glycosidic bond, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase and a suitable buffer solution to maintain the pH. The reaction is often carried out at room temperature, and the progress can be monitored by the appearance of a blue color .

Major Products Formed

Comparison with Similar Compounds

5-Bromo-4-chloro-3-indolyl beta-galactoside is unique in its ability to produce a blue color upon hydrolysis, making it highly useful for visual assays. Similar compounds include:

These compounds share similar applications but differ in the specific enzymes they target and the type of detectable signal they produce.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-AEOCFKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Bromo-4-chloro-3-indolyl beta-galactoside
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CAS No.

7240-90-6
Record name X-gal
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Record name 5-Bromo-4-chloro-3-indolyl beta-galactoside
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Record name 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside
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Record name 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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